molecular formula C12H11NO4 B12954039 6-(ethoxycarbonyl)-1H-indole-4-carboxylic acid

6-(ethoxycarbonyl)-1H-indole-4-carboxylic acid

Cat. No.: B12954039
M. Wt: 233.22 g/mol
InChI Key: MQAFFCCVEUSITN-UHFFFAOYSA-N
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Description

6-(ethoxycarbonyl)-1H-indole-4-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features an ethoxycarbonyl group at the 6-position and a carboxylic acid group at the 4-position of the indole ring, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(ethoxycarbonyl)-1H-indole-4-carboxylic acid typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. Subsequent functionalization steps introduce the ethoxycarbonyl and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by selective functionalization. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

6-(ethoxycarbonyl)-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(ethoxycarbonyl)-1H-indole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of indole-based biological pathways and as a precursor for bioactive molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(ethoxycarbonyl)-1H-indole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The ethoxycarbonyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological activities such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    6-(ethoxycarbonyl)-1H-indole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.

    6-(methoxycarbonyl)-1H-indole-4-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.

    4-(ethoxycarbonyl)-1H-indole-6-carboxylic acid: Similar structure but with the positions of the ethoxycarbonyl and carboxylic acid groups swapped.

Uniqueness

6-(ethoxycarbonyl)-1H-indole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both ethoxycarbonyl and carboxylic acid groups at distinct positions on the indole ring provides a unique chemical environment that can be exploited in various synthetic and biological applications.

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

6-ethoxycarbonyl-1H-indole-4-carboxylic acid

InChI

InChI=1S/C12H11NO4/c1-2-17-12(16)7-5-9(11(14)15)8-3-4-13-10(8)6-7/h3-6,13H,2H2,1H3,(H,14,15)

InChI Key

MQAFFCCVEUSITN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C=CNC2=C1)C(=O)O

Origin of Product

United States

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